molecular formula C24H24N4O5 B11138579 N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11138579
M. Wt: 448.5 g/mol
InChI Key: ZGDUNXHLJSFDRH-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide (hereafter referred to as Target Compound) is a hybrid molecule combining a 1,2-dihydroisoquinoline scaffold with a 3,4,5-trimethoxyphenyl group and an imidazole-ethyl linker.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H24N4O5/c1-31-20-10-16(11-21(32-2)22(20)33-3)28-13-19(17-6-4-5-7-18(17)24(28)30)23(29)26-9-8-15-12-25-14-27-15/h4-7,10-14H,8-9H2,1-3H3,(H,25,27)(H,26,29)

InChI Key

ZGDUNXHLJSFDRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CN=CN4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and reagents like acyl chlorides and amines .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Research indicates potential anticancer effects against various cell lines. For instance, studies on related compounds show promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide may also possess such activity.

Potential Therapeutic Applications

The compound's unique structure positions it as a versatile scaffold in drug design. Potential therapeutic applications include:

  • Cancer Therapy : As indicated by preliminary studies on similar compounds that have shown effectiveness against various cancer cell lines (e.g., HCT-116, MCF-7).
  • Neurological Disorders : Given the structural similarities with neuroprotective agents, there is potential for application in treating neurodegenerative diseases.
  • Infection Control : The antimicrobial properties may allow for development as a treatment for bacterial infections.

Case Studies and Research Findings

Recent research has highlighted the compound's potential through various case studies:

  • A study focusing on related imidazole derivatives reported significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range across multiple cancer types .
  • Molecular docking studies suggest strong binding affinities to key biological targets involved in cancer progression and microbial resistance .

Comparative Analysis of Related Compounds

To contextualize the applications of this compound within medicinal chemistry, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
N-[2-(1H-imidazol-2-yl)ethyl]-1-naphthalenecarboxamideStructureKnown for antitumor activity
3-(1H-imidazol-4-yl)-N-(4-methoxyphenyl)propanamideStructureFeatures a methoxy group; studied for anti-inflammatory properties
5-(1H-imidazol-2-yl)-N-(phenyl)pentanamideStructureExplored for neuroprotective effects

These comparisons illustrate the diverse applications of imidazole-containing compounds in drug discovery.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions, influencing enzymatic activities. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The dihydroisoquinoline moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues

Imidazole Derivatives with Trimethoxyphenyl Groups

Several compounds in the evidence share the 3,4,5-trimethoxyphenyl group and imidazole core, though they lack the isoquinoline-carboxamide backbone:

  • (3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone (5ea): This derivative features dual trimethoxyphenyl groups attached to an imidazole ring. It demonstrated 86.8% synthesis yield and >99% purity, with antiproliferative activity linked to tubulin polymerization inhibition .

Key Structural Differences :

  • Target Compound replaces the benzoyl group in 5ea/5eb with a 1,2-dihydroisoquinoline-4-carboxamide, which may improve binding to hydrophobic enzyme pockets.
  • The ethylimidazole linker in the Target Compound introduces conformational flexibility absent in rigid benzoyl-imidazoles .
Isoquinoline and Indole Derivatives
  • N-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide: This analog substitutes the imidazole with an indole group and lacks methoxy substituents. Indole moieties are associated with kinase inhibition, suggesting divergent biological targets compared to the Target Compound .

Functional Analogues (Tubulin Antagonists)

Compounds II and IAT from –5 are orally bioavailable tubulin antagonists with 3,4,5-trimethoxyphenyl groups:

  • Compound II: (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone showed efficacy in paclitaxel-resistant tumors via tubulin depolymerization.
  • Compound IAT : A thiazole-containing analog demonstrated improved metabolic stability over paclitaxel .

Comparison with Target Compound :

  • Both Compound II and the Target Compound utilize imidazole cores, but the latter’s isoquinoline-carboxamide may enhance oral bioavailability or blood-brain barrier penetration.
  • The Target Compound ’s ethylimidazole linker could reduce metabolic degradation compared to indole-based structures .

Physicochemical and Pharmacokinetic Properties

Calculated properties from provide indirect insights:

Compound LogP Solubility (mg/mL) Molecular Weight
Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl] acetate 4.951 0.506 683.134
Target Compound (estimated) ~5.2* ~0.3* ~550 (estimated)

*Estimated based on structural similarity to compounds. The Target Compound ’s higher LogP suggests greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, pharmacological applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O5C_{24}H_{24}N_{4}O_{5}. The compound features an imidazole ring and a dihydroisoquinoline moiety, which are crucial for its biological interactions.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods that typically involve the reaction of imidazole derivatives with substituted phenyl compounds. These synthetic pathways are essential for exploring the compound's derivatives and optimizing its pharmacological profile.

Biological Activities

Preliminary studies have indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Research has shown that compounds with similar structural features exhibit antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . The compound's potential as an antimicrobial agent is supported by its ability to interfere with bacterial cell functions.
  • Antioxidant Activity : The antioxidant properties of this compound are noteworthy. Studies have demonstrated that it can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases .
  • Antitumor Activity : Structural analogs of this compound have been studied for their antitumor effects. The presence of the imidazole ring is often associated with enhanced anticancer properties due to its interaction with cellular signaling pathways .

Case Studies and Research Findings

Numerous studies have explored the biological activities of similar compounds. Here are some key findings:

Study ReferenceBiological ActivityKey Findings
Jain et al. (2021) AntimicrobialCompounds showed significant activity against S. aureus and E. coli.
Research on imidazole derivatives AntioxidantEffective in scavenging DPPH free radicals; potential for therapeutic applications in oxidative stress.
Synthesis and evaluation studies AntitumorSome derivatives showed promising results in inhibiting tumor growth in vitro.

Potential Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties suggest potential use in developing new antibiotics.
  • Cancer Therapy : The antitumor activity makes it a candidate for further research in cancer treatment protocols.
  • Antioxidant Supplements : Its ability to reduce oxidative stress indicates potential use in dietary supplements aimed at enhancing health.

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